molecular formula C11H8F6O2 B6322195 Ethyl 2,6-bis(trifluoromethyl)benzoate CAS No. 38570-08-0

Ethyl 2,6-bis(trifluoromethyl)benzoate

Cat. No.: B6322195
CAS No.: 38570-08-0
M. Wt: 286.17 g/mol
InChI Key: RFRCILWTRIADIM-UHFFFAOYSA-N
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Description

Ethyl 2,6-bis(trifluoromethyl)benzoate is an organic compound with the molecular formula C11H8F6O2. It is characterized by the presence of two trifluoromethyl groups attached to a benzoate ester. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,6-bis(trifluoromethyl)benzoate typically involves the esterification of 2,6-bis(trifluoromethyl)benzoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction can be represented as follows:

2,6-bis(trifluoromethyl)benzoic acid+ethanolH2SO4Ethyl 2,6-bis(trifluoromethyl)benzoate+water\text{2,6-bis(trifluoromethyl)benzoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2,6-bis(trifluoromethyl)benzoic acid+ethanolH2​SO4​​Ethyl 2,6-bis(trifluoromethyl)benzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-bis(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and further oxidation can yield other derivatives.

    Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Hydrolysis: 2,6-bis(trifluoromethyl)benzoic acid

    Coupling Products: Various biaryl compounds depending on the coupling partner used.

Scientific Research Applications

Ethyl 2,6-bis(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activities.

    Medicine: Compounds containing trifluoromethyl groups are often explored for their pharmacological properties.

    Industry: It is used in the development of materials with specific chemical properties, such as fluorinated polymers.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,6-bis(trifluoromethyl)benzoate
  • 2,6-bis(trifluoromethyl)benzoic acid
  • Ethyl 4,4,4-trifluorobutyrate

Uniqueness

This compound is unique due to the presence of two trifluoromethyl groups, which significantly alter its chemical and physical properties compared to similar compounds. These groups enhance its lipophilicity and metabolic stability, making it a valuable compound in various applications.

Properties

IUPAC Name

ethyl 2,6-bis(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F6O2/c1-2-19-9(18)8-6(10(12,13)14)4-3-5-7(8)11(15,16)17/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRCILWTRIADIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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